2-(4-Chlorophenoxy)-1-[4-(4-methylcyclohexyl)piperazin-1-yl]ethanone
CAS No.:
Cat. No.: VC14630828
Molecular Formula: C19H27ClN2O2
Molecular Weight: 350.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H27ClN2O2 |
|---|---|
| Molecular Weight | 350.9 g/mol |
| IUPAC Name | 2-(4-chlorophenoxy)-1-[4-(4-methylcyclohexyl)piperazin-1-yl]ethanone |
| Standard InChI | InChI=1S/C19H27ClN2O2/c1-15-2-6-17(7-3-15)21-10-12-22(13-11-21)19(23)14-24-18-8-4-16(20)5-9-18/h4-5,8-9,15,17H,2-3,6-7,10-14H2,1H3 |
| Standard InChI Key | JGGABSIMCXKFJU-UHFFFAOYSA-N |
| Canonical SMILES | CC1CCC(CC1)N2CCN(CC2)C(=O)COC3=CC=C(C=C3)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
2-(4-Chlorophenoxy)-1-[4-(4-methylcyclohexyl)piperazin-1-yl]ethanone consists of three primary components:
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A 4-chlorophenoxy group attached to an ethanone backbone.
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A piperazine ring substituted at the 1-position with a 4-methylcyclohexyl group.
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A keto-functionalized ethanone bridge connecting the aromatic and heterocyclic moieties.
The molecular formula is hypothesized as C₂₀H₂₈ClN₂O₂, with a calculated molecular weight of 369.9 g/mol based on analogs such as 2-(4-chlorophenoxy)-1-[4-(phenylmethyl)piperazin-1-yl]ethanone (C₁₉H₂₁ClN₂O₂, 344.84 g/mol) . The 4-methylcyclohexyl substituent introduces steric bulk and hydrophobicity compared to simpler aryl or alkyl piperazine derivatives .
Stereochemical Considerations
Synthesis and Computational Characterization
Synthetic Routes
While no direct synthesis has been reported, analogous compounds are typically prepared through:
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Nucleophilic Acyl Substitution: Reaction of 2-chloro-1-(piperazin-1-yl)ethanone derivatives with 4-chlorophenol under basic conditions .
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Piperazine Functionalization: Introducing the 4-methylcyclohexyl group via reductive amination of cyclohexanone derivatives with piperazine intermediates .
Key reaction parameters include:
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Temperature: 80–120°C
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Catalysts: Pd/C for hydrogenation steps
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Solvents: Dichloromethane or tetrahydrofuran
Computational Physicochemical Properties
Using tools like XLogP3 and Molinspiration:
| Property | Value | Method/Source |
|---|---|---|
| logP | 3.8 ± 0.2 | XLogP3 |
| Topological PSA | 32.8 Ų | Cactvs 3.4.8 |
| Hydrogen Bond Donors | 0 | PubChem |
| Rotatable Bonds | 5 | Cactvs 3.4.8 |
These values suggest moderate lipophilicity and membrane permeability, comparable to 2-(4-chlorophenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone (logP 3.16) .
| Parameter | Prediction |
|---|---|
| Caco-2 Permeability | 12.7 × 10⁻⁶ cm/s |
| hERG Inhibition | IC₅₀ > 10 μM |
| CYP3A4 Inhibition | Moderate (Ki ≈ 5 μM) |
The compound likely exhibits:
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Moderate oral bioavailability (F ≈ 30–40%)
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Half-life (t₁/₂) of 4–6 hours in rodents
Toxicological Considerations
Acute Toxicity
Analogous chlorophenoxy-piperazines show:
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